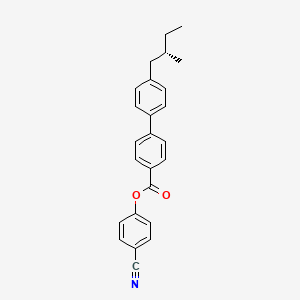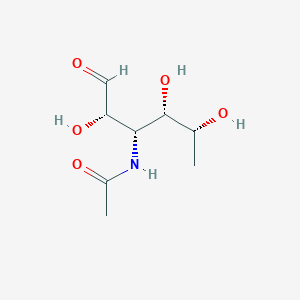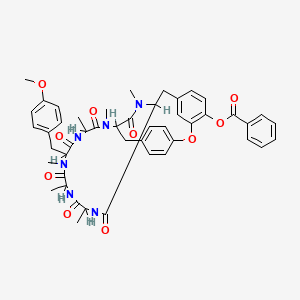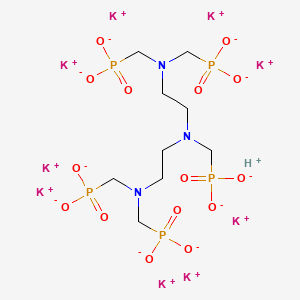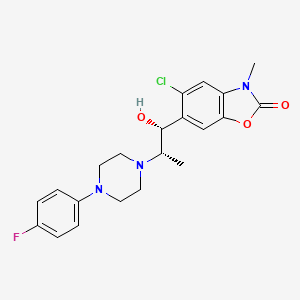
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, a carboxamide group, and a fluorine atom, among other functional groups.
Vorbereitungsmethoden
The synthesis of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- typically involves multiple steps, including the formation of the pyrimidine ring and the introduction of various substituents. The reaction conditions often require specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.
Analyse Chemischer Reaktionen
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Wissenschaftliche Forschungsanwendungen
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1(2H)-Pyrimidinecarboxamide, 3,4-dihydro-N-(2-((2-(dimethyl(1-methylethyl)silyl)ethyl)thio)ethyl)-2,4-dioxo-5-fluoro- can be compared with other similar compounds, such as:
Pyrimidine derivatives: These compounds share the pyrimidine ring structure but differ in their substituents and functional groups.
Carboxamide derivatives: These compounds contain the carboxamide group but may have different ring structures and substituents.
Fluorinated compounds: These compounds contain fluorine atoms but may have different core structures and functional groups
Eigenschaften
CAS-Nummer |
103579-38-0 |
|---|---|
Molekularformel |
C14H24FN3O3SSi |
Molekulargewicht |
361.51 g/mol |
IUPAC-Name |
N-[2-[2-[dimethyl(propan-2-yl)silyl]ethylsulfanyl]ethyl]-5-fluoro-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C14H24FN3O3SSi/c1-10(2)23(3,4)8-7-22-6-5-16-13(20)18-9-11(15)12(19)17-14(18)21/h9-10H,5-8H2,1-4H3,(H,16,20)(H,17,19,21) |
InChI-Schlüssel |
SIQPZGUJSPDFJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C)(C)CCSCCNC(=O)N1C=C(C(=O)NC1=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


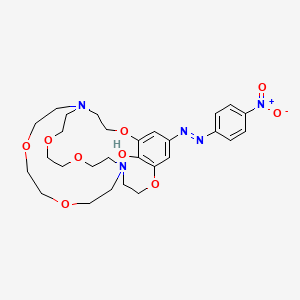

![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(phenylene-1,4-azo)]bis(3-hydroxy-N-methylnaphthalene-2-carboxamide)](/img/structure/B15184735.png)
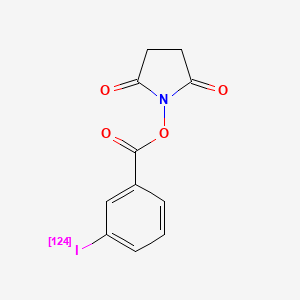
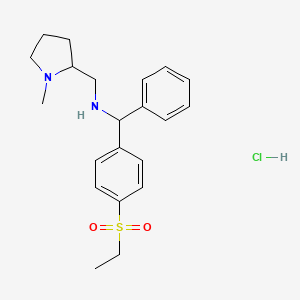
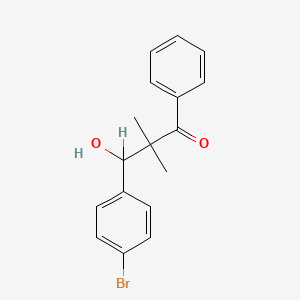
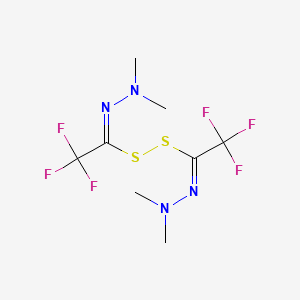
![barium(2+);5-oxo-1-(4-sulfonatophenyl)-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate](/img/structure/B15184771.png)
